

In-Depth Technical Guide: 2,5,6-Trichloronicotinamide

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Compound of Interest

Compound Name: *2,5,6-Trichloronicotinamide*

Cat. No.: *B595532*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of **2,5,6-Trichloronicotinamide**, a halogenated derivative of nicotinamide. This document is intended for researchers and professionals in the fields of chemistry and drug development, offering detailed data and experimental protocols.

Core Chemical Properties and Identifiers

2,5,6-Trichloronicotinamide is a compound with the chemical formula C₆H₃Cl₃N₂O.[1][2][3] It is also known by other names such as 2,5,6-trichloropyridine-3-carboxamide.[2] The molecular weight of this compound has been consistently reported across multiple sources.

Quantitative Data Summary

For ease of reference and comparison, the key quantitative data for **2,5,6-Trichloronicotinamide** are summarized in the table below.

Property	Value	Source(s)
Molecular Weight	225.46 g/mol	[1] [2]
Molecular Formula	C6H3Cl3N2O	[1] [2] [3]
CAS Number	142266-62-4	[1] [2] [3]
Predicted Boiling Point	290.0 ± 40.0 °C	
Predicted Density	1.643 ± 0.06 g/cm³	
Hydrogen Bond Donor Count	1	
Hydrogen Bond Acceptor Count	2	
Rotatable Bond Count	1	

Experimental Protocols

A general procedure for the synthesis of **2,5,6-Trichloronicotinamide** from 2,5,6-trichloronicotinoyl chloride has been described. This protocol is detailed below for replication in a laboratory setting.

Synthesis of 2,5,6-Trichloronicotinamide

Materials:

- 2,5,6-trichloronicotinoyl chloride (2.5 g, 10.2 mmol)
- Dioxane (20 ml)
- Ammonium hydroxide (28% NH3 aqueous solution, 10 ml)
- Dichloromethane
- Anhydrous sodium sulfate

Procedure:

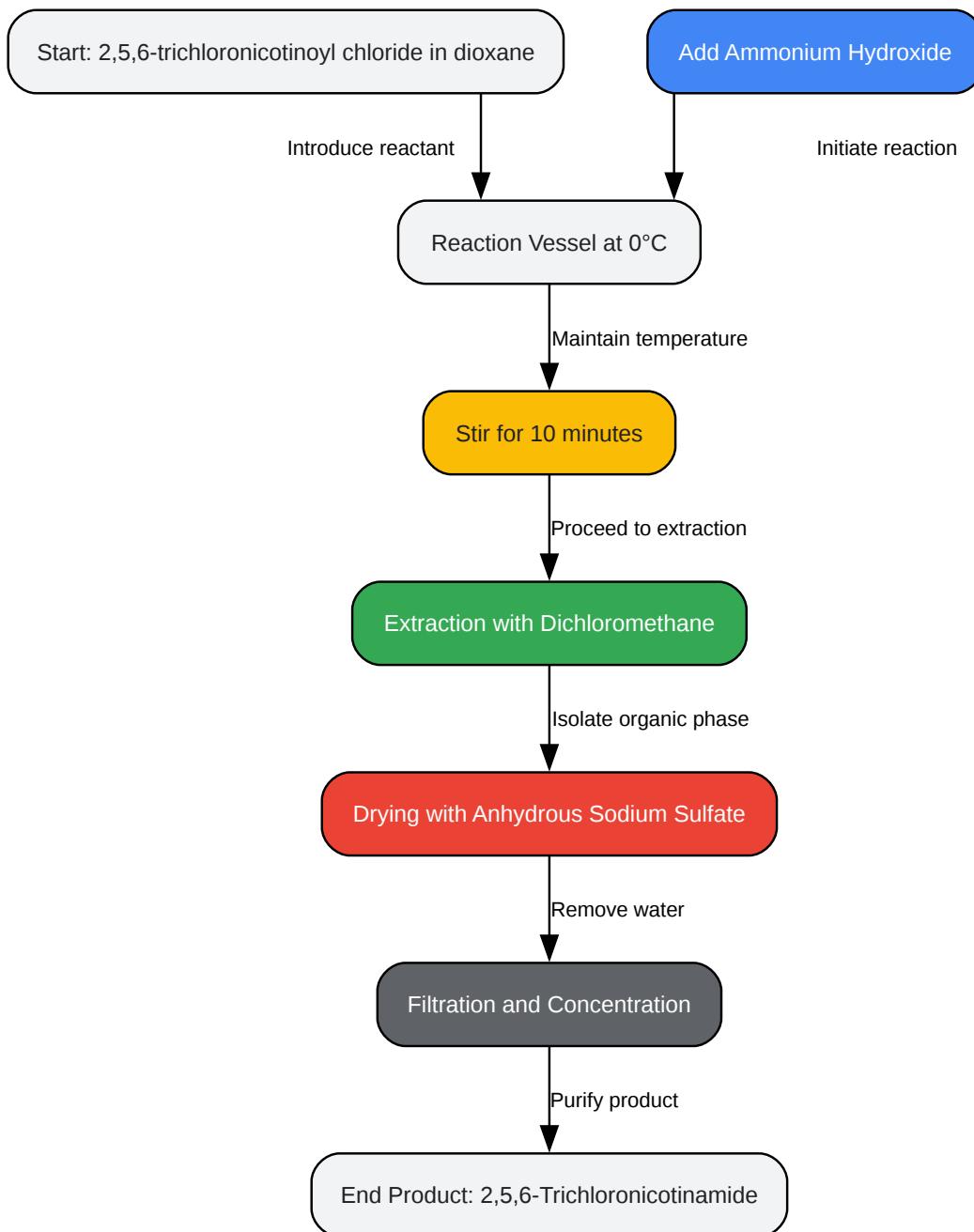
- A solution of 2,5,6-trichloronicotinoyl chloride (2.5 g, 10.2 mmol) in dioxane (20 ml) is prepared.
- This solution is then slowly added dropwise to 10 ml of ammonium hydroxide (28% NH₃ aqueous solution) at a temperature of 0 °C.
- Following the dropwise addition, the reaction mixture is stirred for an additional 10 minutes at 0 °C.
- The product is then extracted with dichloromethane (3 x 50 ml).
- The organic phases are combined and dried over anhydrous sodium sulfate.
- The solvent is removed by filtration and concentration under reduced pressure to yield 2,5,6-trichloropyridin-3-amide.

This procedure is reported to yield the product in high purity, suitable for use in subsequent reactions without the need for further purification.

Logical Workflow of Synthesis

The following diagram illustrates the key steps in the synthesis of **2,5,6-Trichloronicotinamide**.

Synthesis Workflow for 2,5,6-Trichloronicotinamide

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